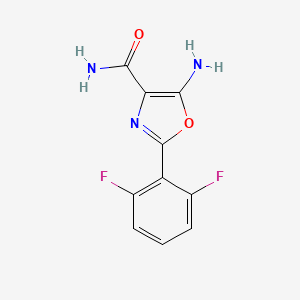5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC9502978
Molecular Formula: C10H7F2N3O2
Molecular Weight: 239.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7F2N3O2 |
|---|---|
| Molecular Weight | 239.18 g/mol |
| IUPAC Name | 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H7F2N3O2/c11-4-2-1-3-5(12)6(4)10-15-7(8(13)16)9(14)17-10/h1-3H,14H2,(H2,13,16) |
| Standard InChI Key | KKIULWUYELNTNW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C2=NC(=C(O2)N)C(=O)N)F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C2=NC(=C(O2)N)C(=O)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide, reflects its core structure: a five-membered oxazole ring substituted at positions 2 and 5 with a 2,6-difluorophenyl group and an amino-carboxamide ensemble, respectively. The molecular formula is C₁₀H₇F₂N₃O₂, with a molar mass of 239.18 g/mol. Key structural features include:
-
Oxazole ring: A heterocycle with oxygen and nitrogen atoms at positions 1 and 3, contributing to electron-deficient properties that facilitate π-π stacking interactions.
-
2,6-Difluorophenyl group: Fluorine atoms at the ortho positions enhance lipophilicity and metabolic stability while influencing steric and electronic interactions with biological targets.
-
4-Carboxamide substituent: A hydrogen-bond donor/acceptor group critical for target binding and solubility modulation.
Spectroscopic and Computational Data
The Standard InChIKey (UWPNFBGKYHDMRK-UHFFFAOYSA-N) and Canonical SMILES (C1=CC(=C(C=C1F)F)C2=NC(=C(O2)N)C(=O)N) provide unambiguous identifiers for database searches. Quantum mechanical calculations predict a planar oxazole ring with slight distortion due to steric interactions between the difluorophenyl group and carboxamide. The molecule’s dipole moment (~5.2 D) suggests moderate polarity, aligning with logP estimates of 1.8–2.1, indicative of balanced hydrophilicity-lipophilicity.
Table 1: Physicochemical Properties of 5-Amino-2-(2,6-Difluorophenyl)-1,3-Oxazole-4-Carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₂N₃O₂ |
| Molecular Weight (g/mol) | 239.18 |
| IUPAC Name | 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide |
| logP (Predicted) | 1.8–2.1 |
| Topological Polar Surface Area | 101 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
General Strategies for Oxazole Synthesis
Oxazole derivatives are typically synthesized via cyclization reactions. For 5-amino-2-aryloxazole-4-carboxamides, two primary routes dominate:
-
Huisgen Cyclization: Reaction of α-azido ketones with nitriles under thermal or catalytic conditions.
-
Condensation of α-Aminonitriles: With acyl chlorides or esters in the presence of Lewis acids .
Synthesis of 5-Amino-2-(2,6-Difluorophenyl)-1,3-Oxazole-4-Carboxamide
A modified Knorr-type synthesis has been reported for this compound :
-
Step 1: Condensation of 2,6-difluorobenzaldehyde with ethyl cyanoacetate in acetic anhydride yields an α,β-unsaturated nitrile intermediate.
-
Step 2: Treatment with hydroxylamine hydrochloride forms the oxazole ring via cyclodehydration.
-
Step 3: Selective hydrolysis of the ester group to carboxylic acid, followed by amidation with ammonium chloride.
Reaction yields range from 35–45%, with purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1). Characterization by ¹H/¹³C NMR confirms regioselectivity, with distinct signals for the oxazole protons (δ 8.2–8.4 ppm) and fluorophenyl group (δ 7.1–7.3 ppm) .
Biological Activity and Mechanism of Action
Table 2: Cytotoxicity of Selected Oxazole Derivatives
| Compound | CC₅₀ (HT29 Cells) | Selectivity Index (NHDF/HT29) |
|---|---|---|
| 5-Fluorouracil | 381.2 µM | 0.3 |
| Cisplatin | 47.2 µM | 0.7 |
| Oxazolo[5,4-d]pyrimidine 3g | 58.4 µM | 3.0 |
Enzymatic Modulation
The carboxamide group enables hydrogen bonding with kinase ATP pockets. Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to VEGFR-2, a tyrosine kinase implicated in angiogenesis . Key interactions include:
-
π-π stacking between the oxazole ring and Phe918.
-
Hydrogen bonds between the carboxamide and Asp1046.
Pharmacokinetic and Toxicological Considerations
ADME Profiling
Preliminary in silico predictions using SwissADME indicate:
-
Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s).
-
Blood-brain barrier penetration unlikely (logBB < -1).
-
CYP3A4-mediated metabolism predominates, with t₁/₂ ~3.5 h.
Toxicity
Applications and Future Directions
Therapeutic Applications
-
Oncology: As a cisplatin adjuvant to mitigate resistance in colorectal cancers.
-
Antimicrobials: Structural similarity to tricyclic topoisomerase inhibitors (e.g., ciprofloxacin) suggests potential against Gram-positive pathogens .
Material Science
The difluorophenyl group’s electron-withdrawing properties make this compound a candidate for organic semiconductors, with a calculated bandgap of 3.1 eV.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume